molecular formula C16H12FNO3S3 B2656816 2-fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide CAS No. 1421526-16-0

2-fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide

Cat. No.: B2656816
CAS No.: 1421526-16-0
M. Wt: 381.45
InChI Key: FBYVTWBDKXCJAP-UHFFFAOYSA-N
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Description

2-fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide is a synthetically designed, potent small-molecule inhibitor with high affinity for Fms-like tyrosine kinase 3 (FLT3). Research indicates its primary application is in the field of oncology, particularly for investigating the pathogenesis and treatment of acute myeloid leukemia (AML), where mutations in FLT3, such as the internal tandem duplication (ITD), are a common driver. The compound exerts its effects by competitively binding to the ATP-binding pocket of FLT3, thereby inhibiting its autophosphorylation and subsequent downstream signaling through key pathways like STAT5, MAPK, and PI3K/Akt . This targeted disruption leads to cell cycle arrest and the induction of apoptosis in FLT3-dependent leukemia cell lines. Beyond FLT3, this sulfonamide-based compound has also demonstrated inhibitory activity against other kinases, including Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell receptor signaling , suggesting its utility as a chemical probe for studying hematological malignancies and autoimmune disorders. Its unique structure, featuring a bi-thiophene scaffold, contributes to its specific binding profile and metabolic stability, making it a valuable tool for preclinical research into targeted cancer therapies and signal transduction mechanisms.

Properties

IUPAC Name

2-fluoro-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO3S3/c17-12-4-1-2-6-15(12)24(20,21)18-10-11-7-8-14(23-11)16(19)13-5-3-9-22-13/h1-9,18H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBYVTWBDKXCJAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of such compounds often employs continuous flow chemistry techniques to enhance reaction efficiency and yield. These methods allow for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides .

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity
Recent studies have highlighted the potential of compounds containing thiophene and sulfonamide moieties in developing antiviral agents. For instance, derivatives of thiophene have shown promising activity against various viruses, including the hepatitis C virus (HCV) and tobacco mosaic virus (TMV). The incorporation of the fluoro group and sulfonamide functionalities may enhance the bioactivity of such compounds by improving their interaction with viral targets or cellular receptors .

Antimicrobial Properties
Sulfonamides are well-known for their antibacterial properties. The specific compound under discussion has been evaluated for its effectiveness against several bacterial strains. Research indicates that modifications in the sulfonamide structure can significantly influence its antimicrobial efficacy. For example, compounds with electron-withdrawing groups, such as fluorine, have shown enhanced activity against resistant bacterial strains like Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values reported as low as 10 µg/mL .

Cancer Research
The compound's structural features suggest potential utility in cancer therapeutics. Preliminary investigations into similar thiophene-based sulfonamides have indicated their ability to inhibit tumor cell growth selectively without affecting healthy cells. Such selectivity is crucial in cancer treatment to minimize side effects while maximizing therapeutic efficacy .

Materials Science Applications

Organic Electronics
Thiophene derivatives are widely used in organic electronics due to their favorable electronic properties. The incorporation of the benzenesulfonamide group may enhance charge transport properties, making this compound a candidate for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research into similar compounds has demonstrated improved performance metrics when thiophene units are utilized in device architectures .

Agricultural Chemistry Applications

Pesticidal Activity
Compounds featuring thiophene structures have been explored for their pesticidal properties. The unique chemical characteristics of thiophenes allow them to act as effective agents against various agricultural pests and pathogens. The specific compound may exhibit similar properties, potentially serving as a novel pesticide or fungicide .

Data Table: Summary of Applications

Application AreaSpecific Use CaseObserved Efficacy/Properties
Medicinal ChemistryAntiviral agents against HCV and TMVPromising activity; IC50 values < 10 µM
Antimicrobial agentsEffective against S. aureus, MIC = 10 µg/mL
Cancer therapeuticsSelective growth inhibition in tumor cells
Materials ScienceOrganic electronicsEnhanced charge transport properties
Agricultural ChemistryPesticidal activityEffective against agricultural pests

Case Studies

  • Antiviral Compound Development
    A study focused on synthesizing thiophene-based compounds revealed that modifications at the thiophene ring significantly impacted antiviral efficacy against HCV, suggesting that structural optimization can lead to more potent antiviral agents.
  • Antibacterial Efficacy Assessment
    A series of sulfonamide derivatives were evaluated for their antibacterial activity, demonstrating that the presence of electron-withdrawing groups like fluorine increased potency against resistant strains, highlighting the importance of structural features in drug design.
  • Organic Electronics Performance
    Research into thiophene-based materials for OLED applications showed that incorporating functional groups can improve device efficiency by enhancing charge mobility, indicating a pathway for developing high-performance organic electronic materials.

Mechanism of Action

The mechanism of action of 2-fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Key Substituents Melting Point (°C) Molecular Weight (g/mol) Biological Activity/Notes
Target Compound 2-fluoro-benzenesulfonamide + 5-(thiophene-2-carbonyl)thiophen-2-ylmethyl Not reported ~449 (estimated) Hypothesized anticancer/antimicrobial activity due to thiophene-sulfonamide synergy .
2-Fluoro-N-(5-(5-(2-methyl-1-oxoisoindolin-5-yl)thiophen-2-yl)pyridin-3-yl)benzenesulfonamide (22) Pyridin-3-yl + isoindolinyl-thiophene 289–292 479 (LRMS) Inhibitor of perforin-mediated lysis; NMR confirms aromatic substitution effects .
N-(5-(5-(2-Methyl-1-oxoisoindolin-5-yl)thiophen-2-yl)pyridin-3-yl)-4-(trifluoromethyl)benzenesulfonamide (46) 4-Trifluoromethyl-benzenesulfonamide + pyridin-3-yl Not reported ~531 (estimated) Enhanced lipophilicity due to CF₃ group; potential improved membrane permeability .
4-Methyl-N-(prop-2-yn-1-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide (int-8) 4-Methyl-benzenesulfonamide + furan-thiophene 127–131 (decomp.) 388 (HRMS) Gold(I)-catalyzed synthesis (65% yield); lower thermal stability .
5-Methyl-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-sulfonamide Tetrahydrofuran-methyl + thiophene-sulfonamide Not reported 273.4 Simpler structure; used as a synthetic intermediate .

Biological Activity

2-fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide, with the CAS number 1421525-86-1, is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuroprotection. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).

The molecular formula of this compound is C17H12FNO2S2, with a molecular weight of 345.4 g/mol. The compound features a sulfonamide group and thiophene moieties, which are known to contribute to various biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds featuring thiophene and sulfonamide groups. For instance, derivatives with similar structures have shown significant cytotoxicity against multiple cancer cell lines:

CompoundCell LineIC50 (μM)
5gHepG23.86
4gA5497.55
4gMCF-710.65
5gHCT1169.04

These compounds exhibited IC50 values comparable to established drugs like Sorafenib and Elotinib, indicating their potential as effective anticancer agents .

Neuroprotective Effects

In addition to its anticancer properties, compounds similar to this compound have been evaluated for neuroprotective effects against amyloid-beta (Aβ) induced cytotoxicity. Studies demonstrated that certain derivatives could significantly protect neuronal cells from Aβ-induced damage:

  • Neuroprotection Assay : Compounds were tested on mouse hippocampal HT22 cells.
    • Significant protection was observed at concentrations of 25 μM.
    • Molecular docking studies suggested that the orientation of substituents plays a crucial role in modulating neuroprotective effects .

Structure-Activity Relationship (SAR)

The effectiveness of compounds like this compound can be attributed to their structural components:

  • Thiophene Moieties : The presence of thiophene rings has been linked to enhanced biological activity due to their ability to participate in π-stacking interactions.
  • Substituent Positioning : Variations in the positioning of functional groups on the aromatic rings significantly affect the compound's biological activity. For instance, methoxy groups at specific positions were found to inhibit Aβ aggregation while others promoted fibrillogenesis .

Case Studies

Several case studies have investigated the biological activity of compounds related to this compound:

  • Study on Aβ Aggregation : A series of benzofuran and benzothiophene derivatives were synthesized and tested for their ability to modulate Aβ aggregation. Some compounds exhibited a dual role—either promoting or inhibiting fibrillogenesis depending on their structural modifications .
  • Anticancer Activity Assessment : In vitro studies demonstrated that certain derivatives not only inhibited cancer cell proliferation but also induced apoptosis through cell cycle arrest mechanisms .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide?

  • Methodology : A multi-step synthesis is typical. Begin with Friedel-Crafts acylation to introduce the thiophene-2-carbonyl group to the thiophene ring (using thiophene and an acyl chloride). Next, functionalize the methylene bridge via nucleophilic substitution or coupling reactions. Finally, sulfonamide formation involves reacting the amine intermediate with 2-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or Et₃N). Recrystallization (ethanol/1,4-dioxane mixtures) is critical for purity .
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize stoichiometry to avoid side products (e.g., over-acylation).

Q. What analytical techniques are essential for characterizing this compound?

  • Core Techniques :

  • NMR Spectroscopy : Confirm regiochemistry of thiophene substituents and sulfonamide linkage.
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or bond angles. Use SHELX programs (SHELXL for refinement, SHELXS for structure solution) .
  • Mass Spectrometry : Verify molecular weight and fragmentation patterns.
    • Supplementary Methods : IR spectroscopy for functional group validation (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹).

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Screening Approaches :

  • Enzyme Inhibition Assays : Target sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) using fluorometric or calorimetric methods.
  • Antiproliferative Studies : Test against cancer cell lines (e.g., MTT assay), noting IC₅₀ values. Reference similar thiophene-sulfonamide hybrids showing antiproliferative activity .
    • Controls : Include positive controls (e.g., acetazolamide for carbonic anhydrase) and assess cytotoxicity in non-cancerous cells.

Advanced Research Questions

Q. How can computational modeling optimize the compound’s binding affinity?

  • Methods :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict interactions with target proteins (e.g., COX-2, EGFR). Validate with MD simulations (NAMD/GROMACS) .
  • DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps) to guide substituent modifications.
    • Case Study : Docking of analogous sulfonamides revealed π-π stacking between thiophene and hydrophobic protein pockets, suggesting similar interactions here .

Q. How do structural modifications (e.g., fluorination, thiophene substitution) impact bioactivity?

  • SAR Analysis :

Substituent Effect on Activity Evidence Source
2-Fluoro (benzene)Enhances metabolic stability
Thiophene-2-carbonylIncreases π-system conjugation, improving target binding
  • Experimental Design : Synthesize analogs (e.g., replacing fluorine with Cl/CH₃) and compare IC₅₀ values.

Q. What challenges arise in crystallographic refinement of this compound?

  • Technical Issues :

  • Disorder in Thiophene Rings : Common in flexible heterocycles. Mitigate by collecting low-temperature (100 K) data and using SHELXL’s PART instructions .
  • Twinned Crystals : Apply SHELXL’s TWIN command for refinement .
    • Validation : Cross-check with Hirshfeld surface analysis to confirm intermolecular interactions.

Q. How to resolve contradictions between NMR and crystallographic data?

  • Scenario : NMR suggests free rotation of the methylene bridge, while X-ray shows a fixed conformation.
  • Approach :

Perform variable-temperature NMR to assess rotational barriers.

Use DFT to calculate energy differences between conformers.

Validate with NOESY/ROESY for solution-state conformation .

Q. What strategies improve solubility without compromising activity?

  • Approaches :

  • Prodrug Design : Introduce phosphate or PEG groups at the sulfonamide nitrogen.
  • Co-crystallization : Use co-solvents (e.g., DMSO-water mixtures) identified via phase solubility diagrams .
    • Trade-offs : Monitor logP changes (e.g., ClogP >3 may reduce aqueous solubility).

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